4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one
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Overview
Description
4-Hydroxy-6-oxabicyclo[321]octan-7-one is a bicyclic organic compound with the molecular formula C₇H₁₀O₃ It is characterized by a unique structure that includes a hydroxyl group and an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one can be achieved through several methods. One common approach involves the bromination of cyclohex-3-ene-1-carboxylic acid using a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is typically carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis techniques that optimize yield and minimize reaction times. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxabicyclo ring system provides structural rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.2.1]octan-7-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Bromo-6-oxabicyclo[3.2.1]octan-7-one: Contains a bromine atom, which can participate in different substitution reactions.
1,3,4-Trihydroxy-6-oxabicyclo[3.2.1]octan-7-one: Has additional hydroxyl groups, increasing its solubility and reactivity .
Uniqueness
4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one is unique due to its specific combination of a hydroxyl group and an oxabicyclo ring system. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
88255-83-8 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
4-hydroxy-6-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C7H10O3/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6,8H,1-3H2 |
InChI Key |
FJEHNJSXWDSJJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CC1C(=O)O2)O |
Origin of Product |
United States |
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